molecular formula C21H26O5 B3286299 Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1) CAS No. 823792-27-4

Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)

Cat. No. B3286299
M. Wt: 358.4 g/mol
InChI Key: DXJPZAAXCWCSEG-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, types of bonds, molecular geometry, and stereochemistry.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the types of reactions, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications of the compound.


properties

IUPAC Name

acetic acid;(3S,4S)-3,4-bis(phenylmethoxy)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3.C2H4O2/c20-17-11-18(21-13-15-7-3-1-4-8-15)19(12-17)22-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-20H,11-14H2;1H3,(H,3,4)/t18-,19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJPZAAXCWCSEG-HLRBRJAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CC(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1[C@@H]([C@H](CC1O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40838248
Record name Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40838248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)

CAS RN

823792-27-4
Record name Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40838248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Reactant of Route 2
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Reactant of Route 3
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Reactant of Route 4
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Reactant of Route 5
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)
Reactant of Route 6
Acetic acid--(3S,4S)-3,4-bis(benzyloxy)cyclopentan-1-ol (1/1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.